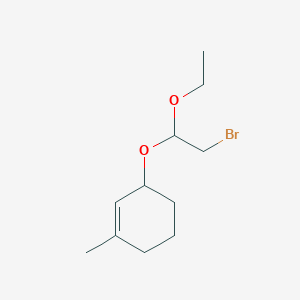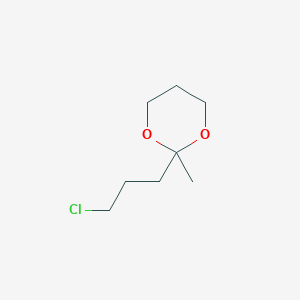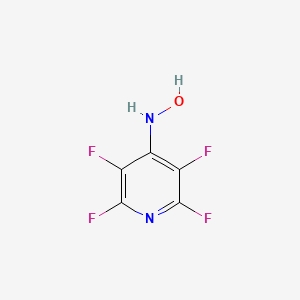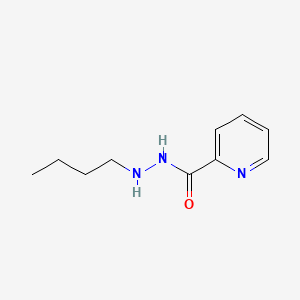
Picolinic acid, 2-butylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picolinic acid, 2-butylhydrazide is a derivative of picolinic acid, which is an organic compound with the formula C₆H₅NO₂ Picolinic acid itself is a derivative of pyridine with a carboxylic acid substituent at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of picolinic acid, 2-butylhydrazide typically involves the reaction of picolinic acid with 2-butylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Picolinic acid, 2-butylhydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of hydrazide derivatives.
Aplicaciones Científicas De Investigación
Picolinic acid, 2-butylhydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: Picolinic acid derivatives are used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of picolinic acid, 2-butylhydrazide involves its interaction with various molecular targets. It is known to bind to zinc finger proteins, altering their structure and function. This interaction can inhibit the replication of certain viruses and modulate immune responses. The compound’s effects on cellular pathways are still under investigation, but it is believed to interfere with viral entry and replication processes.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid: The parent compound, known for its role in zinc absorption and neuroprotective effects.
Nicotinic acid:
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position, used in the synthesis of various pharmaceuticals.
Uniqueness
Picolinic acid, 2-butylhydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, differentiating it from its isomers and other derivatives.
Propiedades
Número CAS |
100133-26-4 |
|---|---|
Fórmula molecular |
C10H15N3O |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
N'-butylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C10H15N3O/c1-2-3-8-12-13-10(14)9-6-4-5-7-11-9/h4-7,12H,2-3,8H2,1H3,(H,13,14) |
Clave InChI |
XGHCVJBXTZGIHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNNC(=O)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)
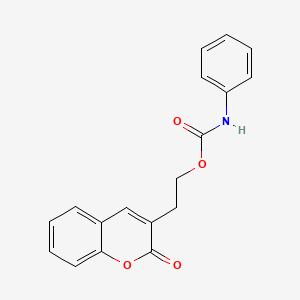
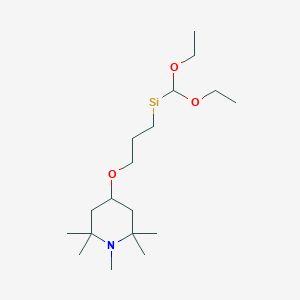
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
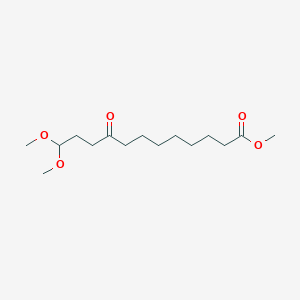
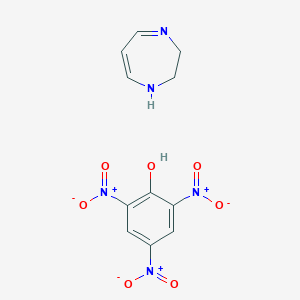

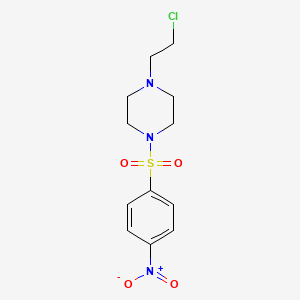
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
